molecular formula C24H19N3O2 B11444899 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile

2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile

Cat. No.: B11444899
M. Wt: 381.4 g/mol
InChI Key: OFELATULLJQZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile (hereafter referred to as Target Compound) is a quinazolinone derivative featuring a benzonitrile substituent and a 4-ethylphenyl group at the N3 position.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C24H19N3O2/c1-2-17-11-13-20(14-12-17)27-23(28)21-9-5-6-10-22(21)26(24(27)29)16-19-8-4-3-7-18(19)15-25/h3-14H,2,16H2,1H3

InChI Key

OFELATULLJQZKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile typically involves the condensation of 4-ethylbenzaldehyde with anthranilic acid to form the intermediate 4-ethylphenyl-2-aminobenzamide. This intermediate then undergoes cyclization with formic acid to yield the quinazolinone core. The final step involves the reaction of the quinazolinone with benzonitrile under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The Target Compound shares structural similarities with several quinazolinone and tetrazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrahydroquinazolinone - 4-Ethylphenyl at N3
- Benzonitrile at C1
Unknown (presumed kinase/HSP inhibition)
Compound 29 (BI-3231) Tetrahydroquinazolinone - 3-Methyl-2,4-dioxo-pyrimidinyl at C5
- Hydroxybenzonitrile at C4
Potent HSD17B13 inhibitor (IC₅₀ = 16 nM)
Compound 2 (Acta Pharm, 2013) Quinazolinone - Benzo[d]oxazol-2-yl-ethylamino at N3 Anticancer/antimicrobial activity (no specific data)
T3D4506 Triazole-propanenitrile - 4-Chlorophenyl
- 1H-1,2,4-triazol-1-ylmethyl
Toxin target (mechanism unspecified)

Key Observations :

  • The Target Compound ’s 4-ethylphenyl group distinguishes it from analogs like Compound 29 , which has a pyrimidinyl substituent. This likely alters target selectivity due to steric and electronic differences .
  • The benzonitrile group is a common feature in analogs such as T3D4506 and Compound 29 , suggesting a role in enhancing membrane permeability or binding to hydrophobic pockets .

Pharmacological Activity and Target Affinity

While direct data on the Target Compound ’s activity is unavailable, inferences can be drawn from structurally related compounds:

Table 2: Functional Comparison of Benzonitrile-Containing Analogs
Compound Name Target/Activity Potency (IC₅₀/Ki) Notes Reference
Compound 29 HSD17B13 inhibitor 16 nM High selectivity over HSD17B10 (IC₅₀ > 10 μM)
Compound 4 (Acta Pharm, 2013) Antimicrobial Not quantified Moderate activity against S. aureus
V019-9096 (2025 Report) Undisclosed N/A Contains fluorophenyl and thiazolidinone groups

Key Insights :

  • The Target Compound’s tetrahydroquinazolinone core is associated with kinase inhibition (e.g., EGFR, HER2) in related molecules, though its specific target remains unconfirmed .
  • Compound 29 ’s high potency against HSD17B13 highlights the importance of the pyrimidinyl substituent, which the Target Compound lacks .

Biological Activity

The compound 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile is a derivative of quinazoline and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H24N2O3C_{22}H_{24}N_2O_3, with a molecular weight of approximately 364.44 g/mol. The compound features a tetrahydroquinazoline core substituted with an ethylphenyl group and a benzonitrile moiety.

Biological Activity Overview

Research indicates that compounds similar to 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile exhibit various biological activities including:

  • Antitumor Activity : Certain quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may possess antimicrobial effects against various pathogens.
  • Enzyme Inhibition : Potential inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management.

The biological activity can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation :
    • Quinazoline derivatives may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antioxidant Activity :
    • The presence of dioxo groups may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Enzyme Modulation :
    • The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways.

Antitumor Studies

A study conducted on various quinazoline derivatives demonstrated that compounds with similar structures effectively inhibited the growth of human cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis
Compound BMCF720Cell Cycle Arrest

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazoline exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative study showed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli12
Compound DS. aureus15

DPP-IV Inhibition

Similar compounds have been studied for their DPP-IV inhibitory activity, crucial for managing type 2 diabetes. A recent study reported that certain derivatives showed promising DPP-IV inhibition comparable to known inhibitors like sitagliptin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.